Differentiation vs. Farnesyl Transferase Inhibition
5-Aminoazepan-2-one has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This biological activity contrasts sharply with that of its 3-amino regioisomer, whose N,N′-disubstituted derivatives have been optimized as potent and specific farnesyl transferase (FTase) inhibitors with enzymatic and cellular activities in the low nanomolar range [2].
| Evidence Dimension | Primary Reported Biological Activity |
|---|---|
| Target Compound Data | Induces differentiation of undifferentiated cells to monocytes; arrests proliferation |
| Comparator Or Baseline | 3-Aminoazepin-2-one derivatives: low nM FTase inhibition |
| Quantified Difference | Qualitative functional divergence (differentiation vs. enzyme inhibition) |
| Conditions | Cell culture; enzymatic assays |
Why This Matters
This indicates that 5-aminoazepan-2-one offers a mechanistically distinct entry point for drug discovery compared to the more widely explored 3-amino FTase inhibitor scaffold.
- [1] Webisa. (n.d.). 5-Aminoazepan-2-one activity description. Retrieved from http://webisa.webdatacommons.org/453276378 View Source
- [2] Le Diguarher, T., et al. (2003). Parallel liquid synthesis of N,N'-disubstituted 3-aminoazepin-2-ones as potent and specific farnesyl transferase inhibitors. Bioorganic & Medicinal Chemistry, 11, 3193-3204. View Source
